molecular formula C20H18N2O3S B2542586 3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2H-chromen-2-one CAS No. 2034521-38-3

3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2542586
CAS RN: 2034521-38-3
M. Wt: 366.44
InChI Key: QRHJSZWANGGEOE-UHFFFAOYSA-N
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Description

The compound appears to contain a thienopyridine core, which is a common motif in pharmaceutical chemistry . Thienopyridines, such as ticlopidine and clopidogrel, are often used as platelet aggregation inhibitors .

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its unique chemical structure may interfere with key cellular processes, making it a potential candidate for targeted cancer therapies .

Anti-Inflammatory Properties

Due to its structural resemblance to certain anti-inflammatory drugs, this compound has been studied for its potential to modulate inflammatory responses. It may inhibit pro-inflammatory cytokines and enzymes, making it relevant for conditions such as rheumatoid arthritis and other inflammatory disorders .

Antioxidant Effects

The compound exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. Researchers are exploring its potential in preventing oxidative stress-related diseases, including neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Cardiovascular Applications

Studies suggest that this compound could play a role in cardiovascular health. It may impact platelet aggregation and thrombosis, making it relevant for conditions like atherosclerosis and stroke prevention .

Neuroprotective Potential

Researchers have investigated its effects on neuronal cells, indicating potential neuroprotective properties. It may enhance neuronal survival and protect against neurodegeneration, although further studies are needed .

Metabolic Disorders

The compound’s unique structure suggests possible applications in metabolic disorders such as diabetes. It may influence glucose metabolism and insulin sensitivity, offering avenues for drug development .

Chemical Biology and Medicinal Chemistry

Beyond specific applications, this compound serves as a valuable tool in chemical biology and medicinal chemistry. Researchers use it as a scaffold for designing novel derivatives with enhanced properties. Its diverse applications make it an exciting target for drug discovery .

properties

IUPAC Name

3-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-19(16-9-13-3-1-2-4-17(13)25-20(16)24)22-11-15(12-22)21-7-5-18-14(10-21)6-8-26-18/h1-4,6,8-9,15H,5,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHJSZWANGGEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2H-chromen-2-one

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